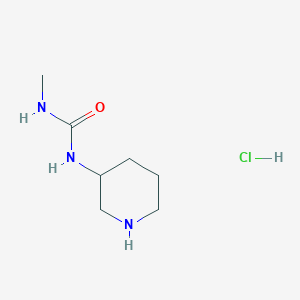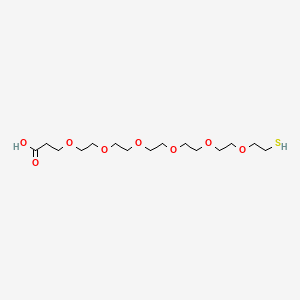
Thiol-PEG6-acid
Vue d'ensemble
Description
Thiol-PEG6-acid, with the CAS Number 1347750-77-9, is a polyethylene glycol (PEG)-based PROTAC linker . It has a molecular weight of 370.46 . It features a reactive thiol group on one end and a carboxylic acid group on the other . This unique chemical structure facilitates the formation of stable, hydrophilic conjugates .
Synthesis Analysis
This compound can be synthesized from hydroxyl functional polymers . The process involves an unsymmetrical disulfide that straightforwardly converts hydroxyl functional polymers to their thiolated counterpart .Molecular Structure Analysis
The molecular structure of this compound is C15H30O8S . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Chemical Reactions Analysis
Thiols, including this compound, can participate in a variety of selective reactions . These include Michael Addition, Thiol–Ene Chemistry (TEC), Thiol–Yne Chemistry (TYC), thiol-epoxy chemistry, and the Michael-type reaction with maleimides . The acid-catalyzed thiol–ene reaction (ACT) is a unique thiol–X conjugation strategy that produces S,X-acetal conjugates .Physical And Chemical Properties Analysis
This compound is a solid substance . Its physical and chemical properties are influenced by its unique chemical structure, which includes a reactive thiol group and a carboxylic acid group .Applications De Recherche Scientifique
Gold Nanoparticles Modification and Imaging in Cancer Cells
Gold nanoparticles (GNPs) can be modified with thiol compounds, including thiol-ending polyethylene glycol (PEG-SH), to enhance their stability in aqueous solutions. Such modification makes GNPs ideal for bioassays and cancer diagnostics, as demonstrated in studies where GNPs conjugated with epidermal growth factor receptor antibodies were used for imaging cancer cells (Gao et al., 2012).
Development of Biocompatible Hydrogels
PEG-Thiol hydrogels, known for their biocompatibility, are significant in biomedical applications like drug delivery and regenerative medicine. The properties of these hydrogels can be controlled through various cross-linking chemistries, offering tailor-made solutions for specific biomedical applications (Yom-Tov et al., 2016).
Protein Adsorption and Macrophage Uptake of Nanoparticles
PEG surface coatings on nanoparticles, like gold nanoparticles, reduce protein adsorption and nonspecific interactions with cells. A study highlights the use of a hydrophobic shield between the gold surface and the hydrophilic PEG layer, significantly reducing protein adsorption and macrophage uptake, which is crucial for biological systems (Larson et al., 2012).
PEGylation of Proteins for Therapeutic Efficacy
The process of PEGylation, where PEG is covalently attached to proteins, is a strategy to increase the therapeutic efficacy of protein-based medicines. A method involving thiol selective chemistry enhances the stability and efficacy of PEGylated biopharmaceuticals without compromising the protein's structure or biological activity (Brocchini et al., 2008).
Biofunctionalization of Gold Nanorods
Thiol groups introduced to biomolecules enable the efficient functionalization of gold nanorods (GNRs), using methods like Traut's reagent and thiol-polyethylene glycolamine (SH-PEG-NH2). This functionalization is pivotal for the stability and biological activity of GNRs, making them suitable for sensing applications and target detection in biosensors (Wang et al., 2017).
Synthesis of ECM-Mimetic Biomaterials
Synthetic extracellular matrix (ECM) hydrogels can be synthesized using PEG derivatives and thiol-modified glycosaminoglycans for applications in cell culture, wound repair, and tissue engineering. These hydrogels are designed to have minimal cytotoxicity and support cell attachment and proliferation, thereby playing a crucial role in regenerative medicine (Vanderhooft et al., 2007).
Hydrogel Scaffolds for Tissue Engineering
PEG-diacrylamide hydrogels, reacting with thiol groups in peptides, provide bioactive scaffolds for tissue engineering. These hydrogels resist protein adsorption but allow cell secretion of ECM, which adheres to the gels, demonstrating their potential in regenerative medicine applications (Elbert & Hubbell, 2001).
Stability of PEGylated Gold Nanoparticles
Thiol-terminated PEG enhances the stability of gold nanoparticles in various media, including biological fluids. This stability is crucial for the nanoparticles' applications in both catalysis and biology, such as in homocoupling reactions and siRNA delivery to cells (Manson et al., 2011).
Antifouling Properties in Marine Applications
Photocured thiol-ene hydrogel coatings based on PEG demonstrate significant antifouling properties, which are critical for marine applications. The varying PEG length and structural composition of these coatings are efficient against protein adsorption and marine organism colonization (Lundberg et al., 2010).
Mécanisme D'action
Target of Action
Thiol-PEG6-acid, a polyethylene glycol (PEG)-based PROTAC linker, is primarily used in the synthesis of PROTACs . The primary targets of this compound are proteins with sulfhydryl (—SH) groups . The maleimide groups at either end of the PEG spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .
Mode of Action
This compound interacts with its targets, the proteins with sulfhydryl groups, through a process called PEGylation . This process involves the covalent attachment of polyethylene glycol polymer chains to the target molecules, which in this case are proteins . The PEGylation process enhances the water solubility of the proteins, decreases their aggregation, and increases their stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving proteins with sulfhydryl groups. The PEGylation process can affect various physiological processes, highlighting the importance of this compound in maintaining cellular homeostasis and overall organismal health . .
Pharmacokinetics
The ADME properties of this compound are influenced by its PEGylation. Polyethylene glycol has several chemical properties that make it especially useful in various biological, chemical, and pharmaceutical settings . It is non-toxic, non-immunogenic, and can be added to media and attached to surfaces and conjugated to molecules without interfering with cellular functions or target immunogenicities . It is also hydrophilic, which means it increases the water solubility of the proteins it is attached to . These properties can impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the properties of the target proteins. The PEGylation process enhances the water solubility of the proteins, decreases their aggregation, and increases their stability . This can lead to changes in the function and behavior of the proteins, potentially affecting various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the reaction between this compound and the sulfhydryl groups on the target proteins . Additionally, factors such as temperature and the presence of other molecules can also potentially influence the action of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O8S/c16-15(17)1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14-24/h24H,1-14H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFZNXGXOCUHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901160492 | |
| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1347750-77-9 | |
| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1347750-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(17-Mercapto-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901160492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





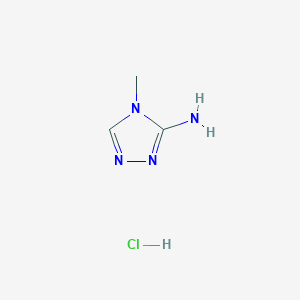
![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1432196.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate hemioxalate](/img/structure/B1432198.png)
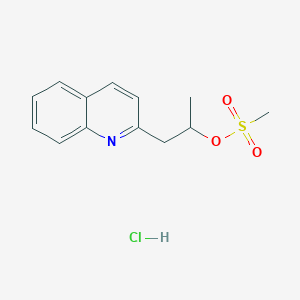
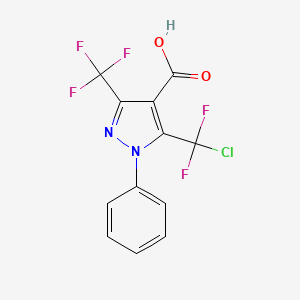


![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)



